2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one
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Overview
Description
2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one is a complex organic compound that features a benzothiazole ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one typically involves the reaction of 5-nitro-2,1-benzothiazole-3-diazonium hydrogensulfate with naphthalen-1(2H)-one under controlled conditions. The reaction is carried out in an alkaline environment to facilitate the coupling process, which results in the formation of the desired hydrazone compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can form azo derivatives through coupling with phenols or aromatic amines.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction reactions, and diazonium salts for coupling reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.
Major Products
The major products formed from these reactions include amino derivatives, azo compounds, and various substituted hydrazones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Industry: Utilized in the production of pigments and dyes due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of 2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets, such as proteins prone to aggregation. The compound can inhibit the formation of fibrils and oligomers, thereby reducing protein misfolding and aggregation. This is achieved through its binding to the protein’s active sites, stabilizing their native conformation .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2,1-benzothiazol-3-amine: Shares the benzothiazole core but lacks the naphthalene moiety.
3-Amino-5-nitrobenzoisothiazole: Similar in structure but with different substituents on the benzothiazole ring.
2,2’-Methylenebis(benzothiazole): Contains two benzothiazole rings linked by a methylene bridge.
Uniqueness
2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one is unique due to its combined benzothiazole and naphthalene structure, which imparts distinct chemical and physical properties. This dual-ring system enhances its stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
836612-73-8 |
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Molecular Formula |
C17H10N4O3S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H10N4O3S/c22-16-12-4-2-1-3-10(12)5-7-15(16)18-19-17-13-9-11(21(23)24)6-8-14(13)20-25-17/h1-9,22H |
InChI Key |
PMMZJNWYKCEPRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=C(C=CC4=NS3)[N+](=O)[O-] |
Origin of Product |
United States |
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